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Introduction
Protein arginine methylation is a critical post-translational modification involved in a myriad of

cellular processes, including signal transduction, gene transcription, RNA splicing, and DNA

repair.[1][2] This process is catalyzed by a family of enzymes known as Protein Arginine

Methyltransferases (PRMTs). PRMTs are classified into three types based on the methylation

state they produce on arginine residues. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) generate

asymmetric dimethylarginine (ADMA), Type II PRMTs (PRMT5 and 9) produce symmetric

dimethylarginine (SDMA), and Type III PRMTs (PRMT7) catalyze the formation of

monomethylarginine (MMA).[3]

Dysregulation of PRMT activity, particularly the overexpression of Type I PRMTs, has been

implicated in the pathogenesis of numerous cancers, making them attractive therapeutic

targets.[4] GSK3368715 hydrochloride, also known as EPZ019997, is a first-in-class, orally

active, potent, and selective inhibitor of Type I PRMTs.[5] This technical guide provides a

comprehensive overview of GSK3368715, its mechanism of action, preclinical and clinical data,

and detailed experimental protocols relevant to its study.

Mechanism of Action
GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of

Type I PRMTs.[6] This means it binds to the PRMT-substrate complex, preventing the transfer
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of a methyl group from SAM to the arginine residue on the substrate protein.[7] By inhibiting

Type I PRMTs, GSK3368715 leads to a global reduction in ADMA levels and a subsequent

increase in MMA and SDMA as other PRMT types may compensate.[1] This shift in arginine

methylation patterns disrupts downstream cellular processes that are dependent on ADMA,

ultimately leading to anti-proliferative effects in cancer cells.[7]

Data Presentation
Biochemical Inhibitory Activity
GSK3368715 demonstrates high potency and selectivity for Type I PRMTs over other

methyltransferases.

Target IC50 (nM) Reference

PRMT1 3.1 [6]

PRMT3 48 [6]

PRMT4 (CARM1) 1148 [6]

PRMT6 5.7 [6]

PRMT8 1.7 [6]

In Vitro Anti-proliferative Activity
GSK3368715 has shown broad anti-proliferative activity across a range of cancer cell lines.

Cell Line Cancer Type gIC50 (nM) Reference

Toledo
Diffuse Large B-cell

Lymphoma (DLBCL)
59 [8]

HCT-116 Colorectal Carcinoma 38,250 [6]

Note: The majority of 249 cancer cell lines tested showed 50% or more growth inhibition.[6]

In Vivo Efficacy in Xenograft Models
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GSK3368715 has demonstrated significant anti-tumor activity in various preclinical xenograft

models.[9]

Cancer Model Xenograft Type
Dosing
(mg/kg, oral,
daily)

Tumor Growth
Inhibition (%)

Reference

Toledo (DLBCL) Cell Line-Derived >75 Regression [8]

BxPC3

(Pancreatic)
Cell Line-Derived 150 78 [6]

BxPC3

(Pancreatic)
Cell Line-Derived 300 97 [6]

Phase 1 Clinical Trial (NCT03666988) Summary
A Phase 1 study of GSK3368715 in patients with advanced solid tumors was initiated to

evaluate its safety, pharmacokinetics, and preliminary efficacy.[10][11]
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Parameter Observation Reference

Dose Escalation
50 mg, 100 mg, and 200 mg

once daily
[10]

Dose-Limiting Toxicities (DLTs)

at 200 mg

Aortic thrombosis, atrial

fibrillation, decreased platelet

count

[1]

Most Frequent Adverse Events Nausea, anemia, fatigue [1]

Thromboembolic Events

(TEEs)

Observed in 9 of 31 patients

across all dose groups
[10]

Best Clinical Response
Stable disease in 9 of 31

patients (29%)
[10]

Pharmacokinetics

Maximum plasma

concentration reached within 1

hour post-dosing

[10]

Target Engagement

Observed in blood, but modest

and variable in tumor biopsies

at 100 mg

[10]

Trial Status

Terminated early due to the

risk of TEEs and limited clinical

efficacy

[10][12]

Experimental Protocols
In Vitro PRMT Inhibition Assay (Radiometric)
This assay determines the half-maximal inhibitory concentration (IC50) of GSK3368715 against

Type I PRMT enzymes.

Materials:

Recombinant human PRMT1, PRMT3, PRMT4, PRMT6, or PRMT8

Biotinylated histone H4 peptide substrate
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S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

GSK3368715 hydrochloride

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

Trichloroacetic acid (TCA)

Filter plates

Scintillation counter

Procedure:

Prepare a reaction mixture containing the specific PRMT enzyme, biotinylated histone H4

peptide, and [³H]-SAM in the assay buffer.[7]

Add varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) to the reaction

mixture.

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for the

methylation reaction.[7]

Stop the reaction by adding cold TCA to precipitate the proteins and peptides.

Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.

Wash the filter plate to remove unincorporated [³H]-SAM.

Add scintillation fluid to the wells and quantify the amount of incorporated [³H]-methyl groups

using a scintillation counter.

Calculate the percent inhibition for each GSK3368715 concentration relative to the vehicle

control and determine the IC50 value by fitting the data to a dose-response curve.[7]

Cell Viability Assay (MTS-based)
This protocol assesses the effect of GSK3368715 on the proliferation of cancer cell lines.
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Materials:

Cancer cell lines of interest

Complete cell culture medium

GSK3368715 hydrochloride

96-well cell culture plates

MTS reagent

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

[13]

Prepare serial dilutions of GSK3368715 in complete culture medium.

Remove the existing medium and add the medium containing different concentrations of

GSK3368715 or a vehicle control (DMSO) to the respective wells.[13]

Incubate the plates for a desired period (e.g., 72 hours).

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]

Measure the absorbance at 490 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and determine the

gIC50 value.

Western Blotting for Arginine Methylation
This method is used to assess the changes in global and substrate-specific arginine

methylation in cells treated with GSK3368715.

Materials:
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Cancer cell lines

GSK3368715 hydrochloride

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-ADMA, anti-SDMA, anti-H4R3me2a, and a loading control like

β-actin or GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Treat cells with GSK3368715 or a vehicle control for the desired time.

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[14]

Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-

PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.[15]

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.[14]
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.[15]

Wash the membrane again and detect the signal using an ECL substrate and an imaging

system.[14]

Quantify the band intensities and normalize to the loading control to determine the relative

levels of methylated proteins.
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Caption: Arginine methylation pathway and the inhibitory action of GSK3368715.
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Caption: General experimental workflow for the evaluation of a PRMT inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10823057?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Type I PRMT Substrate Binding Site SAM Binding Site

PRMT1-Substrate Complex

Protein Substrate

SAM

GSK3368715

PRMT1-Substrate-GSK3368715
(Inactive Complex)

Binds to

ADMA Formation
(Blocked)

Click to download full resolution via product page

Caption: Mechanism of SAM-uncompetitive inhibition by GSK3368715.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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